molecular formula C18H31N5O B12243639 2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide

2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide

Cat. No.: B12243639
M. Wt: 333.5 g/mol
InChI Key: ZRRBHDBTJZJWPW-UHFFFAOYSA-N
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Description

2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a tert-butylpyridazinyl group and a propanamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the reaction of 6-tert-butylpyridazine with piperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with isopropylamine and propanoyl chloride to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halides, amines, and other nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • tert-Butyl-4-(6-aminopyridin-3-yl)piperazin-1-carboxylate
  • 4-(6-Amino-3-pyridyl)-1-Boc-piperazine

Uniqueness

2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its tert-butylpyridazinyl group and propanamide moiety provide specific steric and electronic characteristics that differentiate it from similar compounds, making it a valuable molecule for various research and industrial applications .

Properties

Molecular Formula

C18H31N5O

Molecular Weight

333.5 g/mol

IUPAC Name

2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-N-propan-2-ylpropanamide

InChI

InChI=1S/C18H31N5O/c1-13(2)19-17(24)14(3)22-9-11-23(12-10-22)16-8-7-15(20-21-16)18(4,5)6/h7-8,13-14H,9-12H2,1-6H3,(H,19,24)

InChI Key

ZRRBHDBTJZJWPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C(C)N1CCN(CC1)C2=NN=C(C=C2)C(C)(C)C

Origin of Product

United States

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